1-(Quinolin-2-YL)piperidin-4-one

Description

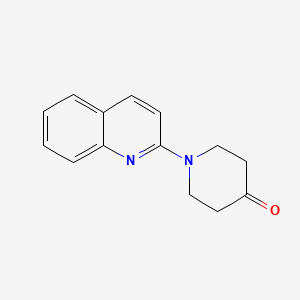

1-(Quinolin-2-YL)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted at the 1-position with a quinolin-2-yl group. This hybrid structure positions the compound as a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1-quinolin-2-ylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-12-7-9-16(10-8-12)14-6-5-11-3-1-2-4-13(11)15-14/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDUHLNHOIIZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Quinolin-2-YL)piperidin-4-one can be synthesized through several methods. One common approach involves the cyclization of quinoline derivatives with piperidinone precursors under specific reaction conditions. For instance, the reaction of quinoline-2-carbaldehyde with piperidin-4-one in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Quinolin-2-YL)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-2-yl piperidin-4-one oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding quinolin-2-yl piperidin-4-ol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or piperidinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinolin-2-yl piperidin-4-one derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-(Quinolin-2-YL)piperidin-4-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

Industry: The compound is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-YL)piperidin-4-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 1-(Quinolin-2-YL)piperidin-4-one lies in its quinoline-piperidinone hybrid framework. Key analogs and their distinguishing features include:

Key Observations :

- The ketone in piperidin-4-one enables reactions like imine formation or reductions, distinguishing it from non-ketone analogs (e.g., 4-(piperidin-1-yl)quinolines) .

Physicochemical Properties

| Property | This compound | 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one | 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one |

|---|---|---|---|

| Molecular Weight (g/mol) | ~268.3 | 313.4 | 196.27 |

| LogP (est.) | ~2.5 | ~3.1 | ~1.8 |

| Solubility | Low in water, moderate in DMSO | Low in water, high in DCM | Moderate in polar solvents |

| Thermal Stability | Stable up to 200°C (est.) | Decomposes at 150°C | Stable up to 180°C |

Notes:

- Piperidinone-thiazole derivatives exhibit improved solubility due to smaller aromatic systems .

Biological Activity

1-(Quinolin-2-YL)piperidin-4-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a piperidine ring, contributing to its pharmacological profile. The molecular formula is with a molecular weight of approximately 200.24 g/mol. The compound's structure is illustrated below:

Synthesis

The synthesis of this compound typically involves the cyclization of quinoline derivatives with piperidinone. Common methods include:

- Condensation Reactions : The reaction between 2-aminoquinoline and piperidin-4-one under acidic conditions.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time, making it an efficient approach for synthesizing such compounds.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits potent effects against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bactericidal |

| Candida albicans | 32 | Fungicidal |

Antimalarial Activity

Research has indicated that derivatives of this compound exhibit antimalarial properties, particularly against Plasmodium falciparum. A study reported that certain analogs displayed nanomolar activity against both chloroquine-sensitive and resistant strains.

| Compound | IC50 (nM) | Strain |

|---|---|---|

| Compound A | 50 | NF54 (CQ-sensitive) |

| Compound B | 30 | K1 (CQ-resistant) |

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro assays using MTT assays revealed significant cytotoxicity against HepG2 liver cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12.5 |

| MCF7 | 15.0 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, such as topoisomerases and kinases, leading to disrupted cellular processes.

- Receptor Modulation : The compound can act on various receptors, influencing signaling pathways associated with cell survival and proliferation.

Case Studies

- Antimalarial Research : A study published in Journal of Medicinal Chemistry explored the synthesis of quinoline-piperidine derivatives and their antimalarial activities. The results highlighted the potential of these compounds as lead candidates for further optimization in antimalarial drug development .

- Anticancer Studies : Another investigation focused on the cytotoxic effects of piperidine derivatives on cancer cell lines, revealing that modifications to the piperidine ring significantly enhanced anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.